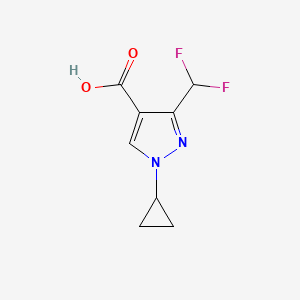
5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, also known as DISF, is a chemical compound that has been extensively studied for its biological and pharmacological properties. DISF is a potent inhibitor of several enzymes, including serine proteases, cysteine proteases, and metalloproteases.
Scientific Research Applications
5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its biological and pharmacological properties. It has been used as a tool compound to study the role of proteases in various biological processes. 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to inhibit the activity of several proteases, including matrix metalloproteinases, cathepsins, and serine proteases. These enzymes play a crucial role in various physiological and pathological processes, such as inflammation, cancer, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the covalent modification of the active site of the protease. The sulfonyl fluoride group of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride reacts with the active site serine residue of the protease, forming a stable covalent bond. This irreversible inhibition of the protease activity leads to the disruption of the biological process in which the protease is involved.
Biochemical and Physiological Effects
5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to have a broad range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several proteases involved in inflammation, cancer, and neurodegenerative diseases. 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to have anti-inflammatory and anti-cancer properties. In addition, 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been used as a tool compound to study the role of proteases in various biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is its potency and selectivity towards several proteases. This makes it an ideal tool compound for studying the role of proteases in various biological processes. However, the irreversible inhibition of protease activity by 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride can limit its use in certain experiments. In addition, the covalent modification of the active site of the protease can affect the stability of the protein, which can lead to false results in some experiments.
Future Directions
There are several future directions for the study of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One of the most promising areas of research is the development of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride analogs with improved potency and selectivity towards specific proteases. Another area of research is the application of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, the use of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride as a tool compound to study the role of proteases in various biological processes will continue to be an important area of research.
Conclusion
In conclusion, 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a potent inhibitor of several proteases and has been extensively studied for its biological and pharmacological properties. Its mechanism of action involves the covalent modification of the active site of the protease, leading to irreversible inhibition of its activity. 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has a broad range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. While 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has some limitations in lab experiments, it remains an important tool compound for studying the role of proteases in various biological processes. Future research on 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride will focus on the development of analogs with improved potency and selectivity and its application in the treatment of various diseases.
Synthesis Methods
The synthesis of 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the reaction of 5,6-Dichloro-3,4-dihydroisoquinoline with sulfonyl fluoride in the presence of a base. The reaction yields 5,6-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride as a white powder with a melting point of 188-190°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.
properties
IUPAC Name |
5,6-dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO2S/c10-8-2-1-6-5-13(16(12,14)15)4-3-7(6)9(8)11/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVNPGAQDEQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(C=C2)Cl)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

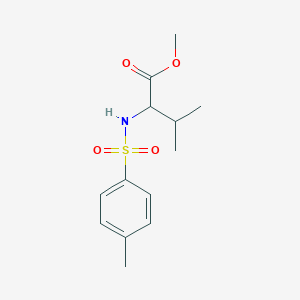
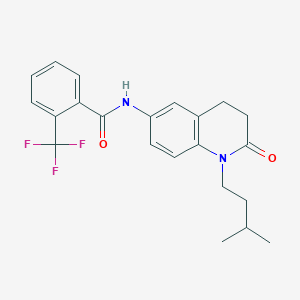


![2-(2-fluorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2622175.png)
![5-(3-Fluoro-4-methoxyphenyl)-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B2622176.png)


![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B2622184.png)
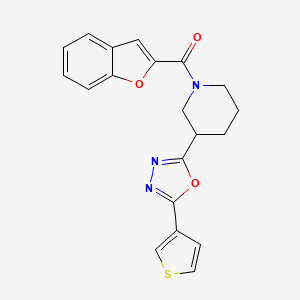

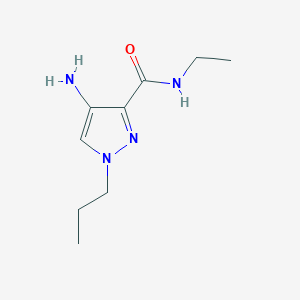
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622190.png)
